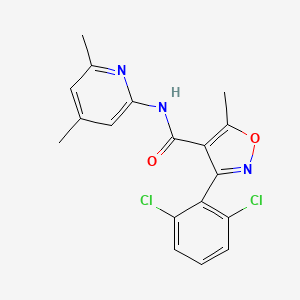![molecular formula C15H22N2O4S B6062025 N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, commonly known as N-(3-methoxybenzyl)-N'-(4-(pyridin-3-ylcarbonyl)piperazin-1-yl)ethanesulfonamide, is a chemical compound with potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
作用機序
N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide is a selective antagonist of the dopamine D3 receptor. This means that it binds to the receptor and prevents dopamine from binding, which reduces the activity of the receptor. The dopamine D3 receptor is involved in the regulation of the reward system in the brain, which is implicated in addiction. By blocking the dopamine D3 receptor, this compound can reduce the rewarding effects of drugs of abuse, which may help to treat addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its mechanism of action as a selective antagonist of the dopamine D3 receptor. By blocking the dopamine D3 receptor, this compound can reduce the activity of the reward system in the brain, which may help to treat addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide in lab experiments is its selectivity for the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide in scientific research. One direction is the development of new treatments for addiction, schizophrenia, and Parkinson's disease based on its selective antagonism of the dopamine D3 receptor. Another direction is the study of the anxiolytic effects of this compound and its potential applications in the treatment of anxiety disorders. Additionally, further research is needed to determine the optimal doses of this compound for use in lab experiments and to investigate its potential toxicity in more detail.
合成法
The synthesis of N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with 4-chlorophenyl isocyanate to produce N-(3-methoxybenzyl)-4-chlorophenylurea. The second step involves the reaction of N-(3-methoxybenzyl)-4-chlorophenylurea with piperazine to produce N-(3-methoxybenzyl)-N'-(4-chlorophenyl)piperazine. The final step is the reaction of N-(3-methoxybenzyl)-N'-(4-chlorophenyl)piperazine with pyridine-3-carboxylic acid to produce this compound.
科学的研究の応用
N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide has potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound can be used to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for these conditions.
特性
IUPAC Name |
N-[4-(3-methoxypiperidine-1-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)16-13-8-6-12(7-9-13)15(18)17-10-4-5-14(11-17)21-2/h6-9,14,16H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTZDSUAJXEDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-diphenyl-N'-(1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene)cyclopropanecarbohydrazide](/img/structure/B6061947.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)